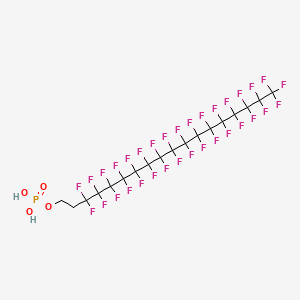
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluoro dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluoro dihydrogen phosphate is a highly fluorinated organophosphate compound. Such compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low surface energy. These properties make them valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of highly fluorinated organophosphate compounds typically involves the fluorination of precursor molecules using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the desired level of fluorination.
Industrial Production Methods
Industrial production of such compounds may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorine gas. Safety measures are crucial to prevent accidents during the production process.
化学反応の分析
Types of Reactions
Highly fluorinated organophosphate compounds can undergo various chemical reactions, including:
Oxidation: These compounds are generally resistant to oxidation due to the presence of strong C-F bonds.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with these compounds include strong nucleophiles like alkoxides or amines. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with highly fluorinated organophosphate compounds depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield partially fluorinated organophosphates with different functional groups.
科学的研究の応用
Chemistry
In chemistry, these compounds are used as reagents and catalysts in various organic synthesis reactions. Their unique properties make them valuable in developing new materials and chemical processes.
Biology
In biology, fluorinated organophosphates are studied for their potential use in drug development and as probes for studying biological systems. Their stability and resistance to metabolic degradation make them attractive candidates for pharmaceutical applications.
Medicine
In medicine, these compounds are explored for their potential use in imaging and diagnostic applications. Their unique properties can enhance the contrast and specificity of imaging agents.
Industry
Industrially, highly fluorinated organophosphates are used in the production of specialty coatings, lubricants, and surfactants. Their resistance to harsh chemical environments makes them ideal for use in extreme conditions.
作用機序
The mechanism by which highly fluorinated organophosphate compounds exert their effects often involves interactions with specific molecular targets. For example, in biological systems, these compounds may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific compound and its application.
類似化合物との比較
Similar Compounds
Similar compounds include other highly fluorinated organophosphates and perfluorinated compounds. Examples include perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluoro dihydrogen phosphate is unique due to its specific fluorination pattern and the presence of the dihydrogen phosphate group. This combination of features imparts distinct chemical and physical properties, making it suitable for specialized applications.
特性
CAS番号 |
94200-55-2 |
|---|---|
分子式 |
C18H6F33O4P |
分子量 |
944.2 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H6F33O4P/c19-3(20,1-2-55-56(52,53)54)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)17(47,48)18(49,50)51/h1-2H2,(H2,52,53,54) |
InChIキー |
WCIJLILUIZUGMK-UHFFFAOYSA-N |
正規SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)
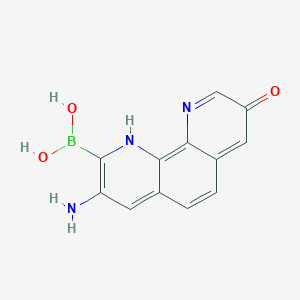
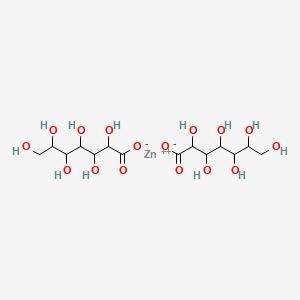
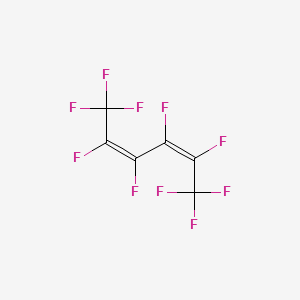
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)

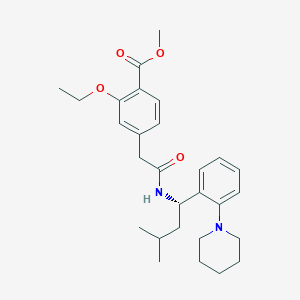

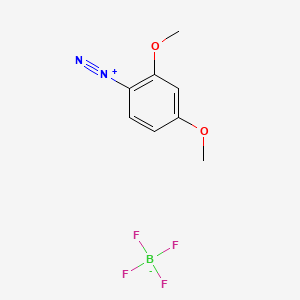
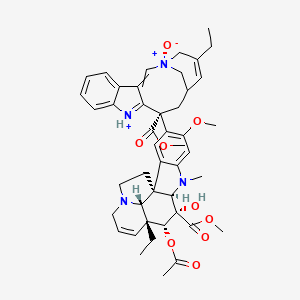
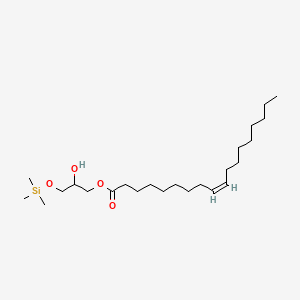
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
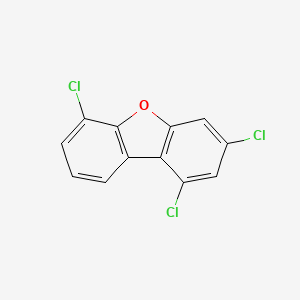
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
